

# Comparing VB-111 efficacy with bevacizumab in brain cancer

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Anticancer agent 111 |           |
| Cat. No.:            | B12375237            | Get Quote |

A Comparative Analysis of Ofranergene Obadenovec (VB-111) and Bevacizumab in Recurrent Glioblastoma

This guide provides a detailed comparison of the efficacy of ofranergene obadenovec (VB-111) in combination with bevacizumab versus bevacizumab monotherapy for the treatment of recurrent glioblastoma (rGBM), a highly aggressive form of brain cancer. The analysis is based on data from key clinical trials and preclinical studies, with a focus on quantitative outcomes, experimental methodologies, and mechanisms of action.

#### Introduction

Glioblastoma is characterized by its rapid growth and high vascularity, making anti-angiogenic therapies a key area of research.[1][2] Bevacizumab (Avastin®), a monoclonal antibody that targets vascular endothelial growth factor (VEGF), is a standard treatment for rGBM in the United States.[1][3] It functions by inhibiting tumor angiogenesis, thereby reducing the tumor's blood supply.[1][2][4]

Ofranergene obadenovec (VB-111) is a first-in-class anticancer gene therapy with a dual mechanism of action. It targets the tumor vasculature, leading to the apoptosis of angiogenic endothelial cells and subsequent tumor starvation.[3][5] Additionally, it is designed to induce a tumor-directed immune response.[3][6]

This guide will focus on the comparative efficacy of these two treatments, primarily drawing data from the pivotal Phase 3 GLOBE trial, which directly compared the combination of VB-111



and bevacizumab to bevacizumab monotherapy.[3][7][8]

## **Efficacy Data: A Tale of Two Trials**

The clinical development of VB-111 in rGBM has yielded contrasting results between its Phase 2 and Phase 3 trials, largely attributed to differences in the treatment regimen.

### **Phase 3 GLOBE Trial: Upfront Combination Therapy**

The GLOBE trial was a randomized, controlled, open-label study that evaluated the upfront combination of VB-111 with bevacizumab versus bevacizumab monotherapy in patients with rGBM.[3][8] The study did not meet its primary or secondary endpoints, showing no statistically significant improvement in overall survival (OS), progression-free survival (PFS), or objective response rate (ORR) for the combination therapy.[3][7][9]

Table 1: Efficacy Results from the Phase 3 GLOBE Trial[3][8][10][11]

| Endpoint                                     | VB-111 +<br>Bevacizumab<br>(n=128) | Bevacizumab<br>Monotherapy<br>(n=128) | Hazard Ratio<br>(95% CI) | P-value |
|----------------------------------------------|------------------------------------|---------------------------------------|--------------------------|---------|
| Median Overall<br>Survival (OS)              | 6.8 months                         | 7.9 months                            | 1.20 (0.91–1.59)         | 0.19    |
| Median<br>Progression-Free<br>Survival (PFS) | 3.4 months                         | 3.7 months                            | 1.30 (1.03–1.75)         | 0.03    |
| Objective<br>Response Rate<br>(ORR)          | 27.3%                              | 21.9%                                 | -                        | 0.26    |
| 12-month OS<br>Probability                   | 25.3%                              | 24.9%                                 | -                        | -       |

### **Phase 2 Trial: The Priming Effect**

In contrast to the Phase 3 trial, a preceding Phase 2 study demonstrated a significant survival benefit.[12][13] In this trial, patients were "primed" with VB-111 monotherapy, and bevacizumab



was added only upon disease progression.[3][9][14] This priming strategy was hypothesized to be crucial for the observed efficacy.

Table 2: Efficacy Results from the Phase 2 Trial (Primed Combination Group)[3][14][15]

| Endpoint                                     | VB-111 Primed<br>+<br>Bevacizumab    | Historical<br>Bevacizumab<br>Monotherapy | Hazard Ratio<br>(95% CI) | P-value |
|----------------------------------------------|--------------------------------------|------------------------------------------|--------------------------|---------|
| Median Overall<br>Survival (OS)              | 414 days<br>(approx. 13.8<br>months) | 223 days<br>(approx. 7.4<br>months)      | 0.48 (0.23–0.99)         | 0.043   |
| Median<br>Progression-Free<br>Survival (PFS) | 90 days (approx.<br>3 months)        | 60 days (approx.<br>2 months)            | 0.36 (0.14–0.93)         | 0.032   |

The stark difference in outcomes between the Phase 2 and Phase 3 trials suggests that the timing and sequence of administration of VB-111 and bevacizumab are critical to the therapeutic effect. The lack of a VB-111 monotherapy priming phase in the GLOBE study is a potential explanation for its failure to replicate the promising Phase 2 results.[3][9]

# Experimental Protocols Phase 3 GLOBE Trial (NCT02511405)

- Study Design: A Phase 3, randomized, controlled, double-arm, open-label, multi-center study.[3][7][8][16]
- Patient Population: 256 patients with recurrent glioblastoma (first or second progression)
   with measurable disease by RANO criteria.[3][16]
- Treatment Arms:
  - Combination Arm: VB-111 (1 x 10<sup>13</sup> viral particles) administered intravenously every 8 weeks, in combination with bevacizumab (10 mg/kg) every 2 weeks.[3][8][9]
  - Control Arm: Bevacizumab monotherapy (10 mg/kg) every 2 weeks.[3][8][9]



- Primary Endpoint: Overall Survival (OS).[3][8][9]
- Secondary Endpoints: Objective Response Rate (ORR) and Progression-Free Survival (PFS).[3][8][9]

#### **Phase 2 Trial (NCT01260506)**

- Study Design: A Phase 1/2, open-label, multi-center study.[3][15]
- Patient Population: Patients with recurrent glioblastoma.[15]
- Treatment Groups of Interest:
  - Primed Combination: Patients received VB-111 monotherapy until progression, at which point bevacizumab was added to the continued VB-111 treatment.[3][14][15]
  - Limited Exposure (LE): Patients received VB-111 monotherapy until progression. [14][15]
- Primary Endpoint: Median Overall Survival (OS).[14][15]
- Secondary Endpoints: Safety, ORR, and PFS.[14][15]

#### **Mechanisms of Action**

The distinct mechanisms of action of VB-111 and bevacizumab are central to understanding their potential synergistic or antagonistic effects.

#### **VB-111: Dual-Action Gene Therapy**

VB-111 is a non-replicating adenovirus that carries a transgene for a Fas-chimera protein.[5] [15] Its mechanism is twofold:

- Vascular Disruption: The transgene is expressed specifically in angiogenic endothelial cells, leading to their targeted apoptosis. This results in the destruction of the tumor's blood supply.
   [3][5]
- Immune Activation: The viral vector and the subsequent cell death are thought to trigger an anti-tumor immune response, leading to the infiltration of T-cells into the tumor microenvironment.[3][6]



#### **Bevacizumab: Anti-VEGF Monoclonal Antibody**

Bevacizumab is a humanized monoclonal antibody that binds to and neutralizes VEGF-A.[1] [17] VEGF is a key driver of angiogenesis in glioblastoma. By inhibiting VEGF, bevacizumab prevents the formation of new blood vessels that tumors need to grow and spread.[2][4]

# **Visualizing the Pathways and Protocols**

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.



Click to download full resolution via product page

Caption: Mechanism of action of VB-111.





Click to download full resolution via product page

Caption: Mechanism of action of Bevacizumab.





Click to download full resolution via product page

Caption: Workflow of the Phase 3 GLOBE Clinical Trial.

#### Conclusion

The direct comparison in the Phase 3 GLOBE trial did not demonstrate a superior efficacy for the upfront combination of VB-111 and bevacizumab over bevacizumab monotherapy in patients with recurrent glioblastoma.[3][7] However, the promising results from the Phase 2 trial, which employed a VB-111 priming strategy, suggest that the therapeutic potential of VB-111 in this setting may be highly dependent on the treatment regimen.[3][12][13] Further research is warranted to explore the optimal sequencing and combination of VB-111 with other agents, as well as to identify potential biomarkers that could predict patient response. For researchers and drug development professionals, the story of VB-111 in glioblastoma



underscores the critical importance of trial design and treatment scheduling in the evaluation of novel cancer therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Use of bevacizumab in recurrent glioblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bevacizumab for the Treatment of Glioblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 3. A randomized controlled phase III study of VB-111 combined with bevacizumab vs bevacizumab monotherapy in patients with recurrent glioblastoma (GLOBE) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Avastin® (bevacizumab) works for recurrent glioblastoma (rGBM) [avastin.com]
- 5. VB-111: A novel anti-vascular therapeutic for glioblastoma multiforme PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. hcplive.com [hcplive.com]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. academic.oup.com [academic.oup.com]
- 10. A randomized controlled phase III study of VB-111 combined with bevacizumab vs bevacizumab monotherapy in patients with recurrent glioblastoma (GLOBE) PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.northwestern.edu [scholars.northwestern.edu]
- 12. onclive.com [onclive.com]
- 13. ascopubs.org [ascopubs.org]
- 14. Safety and efficacy of VB-111, an anticancer gene therapy, in patients with recurrent glioblastoma: results of a phase I/II study PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]



- 16. A Phase 3, Pivotal Trial of VB-111 Plus Bevacizumab vs. Bevacizumab in Patients With Recurrent Glioblastoma (GLOBE) [clinicaltrials.stanford.edu]
- 17. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Comparing VB-111 efficacy with bevacizumab in brain cancer]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12375237#comparing-vb-111-efficacy-with-bevacizumab-in-brain-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com